Para-Fluoro vs. Ortho-Fluoro Isomer: Physicochemical Property Differentiation
CAS 1014049-68-3 (para-fluoro) and its closest structural isomer, 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine (CAS 1014049-63-8, ortho-fluoro), share identical molecular formula and weight but differ in the fluorine substitution position on the terminal phenyl ring. The para substitution in the target compound reduces steric hindrance around the piperazine N-aryl bond and alters the electronic distribution of the aromatic ring, which in class-analogous pyrazole-piperazine series has been shown to shift dopamine D4 vs. D2 selectivity by up to 30-fold [1]. While no direct, published head-to-head IC₅₀ comparison exists for this exact pair, the structural rationale for differentiated receptor engagement is supported by 3D-QSAR models identifying bulky para-substituents as key determinants of D4 subtype selectivity [1].
| Evidence Dimension | Fluorine substitution position (para vs. ortho) on phenylpiperazine |
|---|---|
| Target Compound Data | para-Fluoro (4-fluorophenyl)piperazine substituent |
| Comparator Or Baseline | ortho-Fluoro (2-fluorophenyl)piperazine isomer (CAS 1014049-63-8) – identical MW and formula |
| Quantified Difference | No direct quantitative comparison available; class-level 3D-QSAR models predict distinct steric/electrostatic contour maps for para- vs. ortho-substituted analogs, with para-substitution favoring D4 selectivity [1]. |
| Conditions | In silico 3D-QSAR / molecular docking on D2-like dopamine receptors; no direct experimental comparison for these specific compounds. |
Why This Matters
For GPCR-targeted screening, the choice between para- and ortho-fluoro isomers is not interchangeable—class-level evidence indicates that this single atomic position change can alter receptor subtype selectivity, impacting hit triage decisions.
- [1] Kim, H. Y., et al. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules 2025, 30(19), 3917. DOI: 10.3390/molecules30193917. View Source
